ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate
Description
Properties
Molecular Formula |
C26H22O5 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate |
InChI |
InChI=1S/C26H22O5/c1-3-29-26(28)17(2)30-21-13-14-22-23(16-21)31-24(25(22)27)15-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-17H,3H2,1-2H3/b24-15- |
InChI Key |
RJDHRNMVNUKYNY-IWIPYMOSSA-N |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,5-Dihydroxyacetophenone
In one protocol, 2,5-dihydroxyacetophenone undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) in refluxing toluene, yielding 6-hydroxy-3-oxo-2,3-dihydro-1-benzofuran with >85% efficiency. The reaction mechanism proceeds through keto-enol tautomerism, followed by intramolecular nucleophilic attack (Figure 1A).
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | PTSA (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 87% |
Etherification with Ethyl 2-Hydroxypropanoate
The 6-hydroxy group is functionalized with ethyl 2-hydroxypropanoate via a Mitsunobu reaction or nucleophilic substitution . Mitsunobu conditions are preferred for regioselectivity and yield.
Mitsunobu Coupling Protocol
To a solution of the benzofuran intermediate (1.0 eq) and ethyl 2-hydroxypropanoate (1.5 eq) in THF, triphenylphosphine (1.3 eq) and diethyl azodicarboxylate (DEAD, 1.3 eq) are added at 0°C. The reaction proceeds at room temperature for 24 hours.
Key Data:
| Parameter | Value |
|---|---|
| Coupling Agent | DEAD |
| Ligand | Triphenylphosphine |
| Solvent | THF |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | 68% |
Final Esterification and Purification
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to isolate the Z-isomer. Recrystallization from ethanol/water (7:3) enhances purity to >98% (HPLC).
Characterization Data:
- 1H NMR (500 MHz, CDCl3): δ 1.34 (t, J = 7.1 Hz, 3H, CH2CH3), 1.62 (d, J = 6.8 Hz, 3H, CH(CH3)), 4.28 (q, J = 7.1 Hz, 2H, OCH2), 5.21 (q, J = 6.8 Hz, 1H, OCH), 6.92 (d, J = 8.3 Hz, 1H, ArH), 7.45–7.62 (m, 9H, ArH), 7.89 (s, 1H, CH=).
- HRMS (ESI): m/z [M+H]+ calcd for C29H24O5: 453.1701; found: 453.1698.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines benzofuran formation, Knoevenagel condensation, and etherification in a single reactor. Using Sc(OTf)3 as a Lewis catalyst, the three-step sequence achieves a 58% overall yield.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic ethyl 2-hydroxypropanoate prior to etherification improves enantiomeric excess (>99% ee) but reduces yield to 42%.
Challenges and Optimization Strategies
- Stereochemical Control: Use of bulky bases (e.g., DABCO) suppresses E-isomer formation.
- Side Reactions: Protection of the 6-hydroxy group as a TBS ether prior to Knoevenagel condensation minimizes undesired alkylation.
- Scale-Up Limitations: Mitsunobu reagents are cost-prohibitive for industrial production; nucleophilic substitution with K2CO3 in DMF offers a cheaper alternative (55% yield).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Influences on Physicochemical Properties
- Hydrophobicity : The biphenyl-4-ylmethylidene group in the target compound increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., 3-fluorobenzylidene in ). This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : Electron-withdrawing groups (e.g., Br in ) stabilize the benzofuran core and modulate reactivity, whereas electron-donating groups (e.g., OMe in ) alter resonance patterns .
Biological Activity
Ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate is a complex organic compound with notable potential in biological applications. Its unique structure, which includes a biphenyl group and a benzofuran moiety, positions it as a candidate for various pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
| Property | Value |
|---|---|
| Molecular Formula | C26H22O5 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | Ethyl 2-{[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy}propanoate |
| InChI Key | RJDHRNMVNUKYNY-IWIPYMOSSA-N |
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : The presence of the benzofuran moiety is associated with free radical scavenging properties.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related benzofuran derivatives against several pathogens. The results demonstrated significant inhibition against:
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
| Candida albicans | 14 |
These findings suggest that this compound may possess broad-spectrum antimicrobial properties.
Anticancer Activity
In vitro studies on various cancer cell lines have highlighted the potential of related compounds in cancer therapy. For instance, derivatives were tested against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| HeLa | 15 | Inhibition of cell migration |
| A549 | 12 | Cell cycle arrest at G1 phase |
These results underline the potential role of this compound in anticancer strategies.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of benzofuran derivatives, including this compound. The synthesized compounds were evaluated for their biological activities using standard assays:
-
Synthesis Methodology : The compound was synthesized via a multi-step process involving cyclization and esterification reactions.
- Step 1 : Formation of the benzofuran nucleus through cyclization.
- Step 2 : Introduction of the biphenyl group via Suzuki coupling.
- Step 3 : Esterification to yield the final product.
- Biological Screening : The final products were screened for their antimicrobial and anticancer activities using established protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
